8-Hydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones It is characterized by a hydroxyl group at the 8th position, a methyl group at the 5th position, and a ketone group at the 1st position of the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-methyl-1,4-naphthoquinone, the compound can be synthesized via a reduction reaction followed by hydroxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of naphthoquinone derivatives followed by selective hydroxylation. The reaction conditions typically include the use of metal catalysts such as palladium or platinum and controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of 8-hydroxy-5-methyl-1,4-naphthoquinone.
Reduction: Formation of 8-hydroxy-5-methyl-3,4-dihydronaphthalen-1-ol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
8-Hydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 8-Hydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential antimicrobial activity may result from disrupting microbial cell membranes or interfering with essential enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxy-1-naphthaldehyde: Similar structure but with an aldehyde group instead of a ketone.
5-Methyl-1,4-naphthoquinone: Similar structure but with quinone functionality.
8-Hydroxy-2-methyl-1-naphthaldehyde: Similar structure with a different position of the methyl group.
Uniqueness
8-Hydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methyl, and ketone groups in the naphthalene ring system makes it a versatile compound for various applications.
Properties
CAS No. |
19133-70-1 |
---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
8-hydroxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O2/c1-7-5-6-10(13)11-8(7)3-2-4-9(11)12/h5-6,13H,2-4H2,1H3 |
InChI Key |
PLSQFVRUKCGMCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC(=O)C2=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.